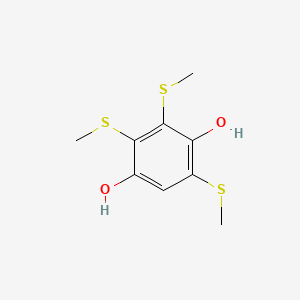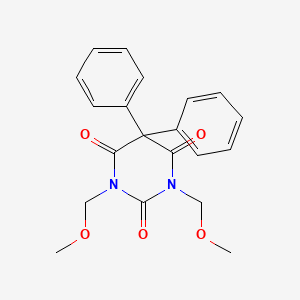![molecular formula C23H19NO3 B1682930 3-[Bis(4-methoxyphenyl)methylidene]-1H-indol-2-one CAS No. 193620-69-8](/img/structure/B1682930.png)
3-[Bis(4-methoxyphenyl)methylidene]-1H-indol-2-one
Übersicht
Beschreibung
TAS-301: 3-bis-(4-Methoxyphenyl)methylene-2-indolinone , is a cell-permeable indolinone compound with significant anti-proliferative properties. It is primarily recognized for its ability to inhibit restenosis, a condition characterized by the re-narrowing of blood vessels following surgical procedures such as angioplasty .
Wissenschaftliche Forschungsanwendungen
TAS-301 has a wide range of scientific research applications, including but not limited to:
Chemistry: Used as a reagent in various chemical reactions to study its reactivity and properties.
Biology: Investigated for its effects on cellular processes, particularly in vascular smooth muscle cells.
Medicine: Explored for its potential therapeutic applications in preventing restenosis and other cardiovascular diseases.
Industry: Utilized in the development of new materials and compounds with specific properties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of TAS-301 involves the reaction of 4-methoxybenzaldehyde with 2-indolinone under specific conditions to form the desired product. The reaction typically requires a catalyst and is conducted under controlled temperature and pressure to ensure high yield and purity .
Industrial Production Methods: In industrial settings, TAS-301 is produced using a similar synthetic route but on a larger scale. The process involves the use of high-capacity reactors and stringent quality control measures to maintain consistency and efficacy of the compound .
Analyse Chemischer Reaktionen
Types of Reactions: TAS-301 undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from TAS-301, leading to the formation of oxidized derivatives.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced forms of TAS-301.
Substitution: In this reaction, one functional group in TAS-301 is replaced by another, leading to the formation of substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common reagents include and .
Reduction: Common reagents include and .
Substitution: Common reagents include halogens and alkylating agents .
Major Products Formed:
Wirkmechanismus
TAS-301 exerts its effects by inhibiting the migration and proliferation of vascular smooth muscle cells. It achieves this by blocking voltage-independent calcium influx and downstream signals such as the calcium/protein kinase C signaling pathway. This leads to the induction of activator protein 1 and inhibition of cytoskeletal reorganization .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds:
Miltefosine: Known for its anti-proliferative properties but differs in its mechanism of action and primary applications.
Uniqueness of TAS-301: TAS-301 is unique due to its dual inhibitory action on both the migration and proliferation of vascular smooth muscle cells, making it a more potent inhibitor of intimal thickening compared to similar compounds .
Eigenschaften
IUPAC Name |
3-[bis(4-methoxyphenyl)methylidene]-1H-indol-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19NO3/c1-26-17-11-7-15(8-12-17)21(16-9-13-18(27-2)14-10-16)22-19-5-3-4-6-20(19)24-23(22)25/h3-14H,1-2H3,(H,24,25) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUEYYIJXBRWZIB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=C2C3=CC=CC=C3NC2=O)C4=CC=C(C=C4)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80432401 | |
| Record name | TAS-301 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80432401 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
357.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
193620-69-8 | |
| Record name | TAS-301 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80432401 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

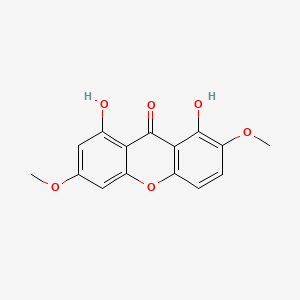
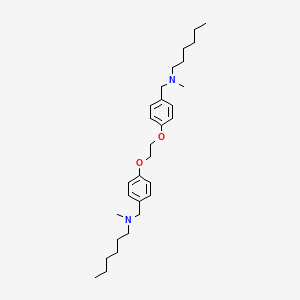
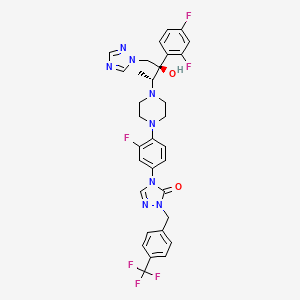

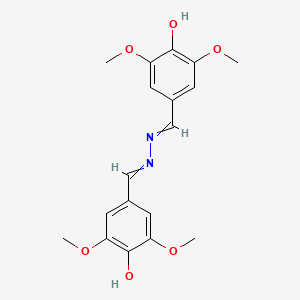
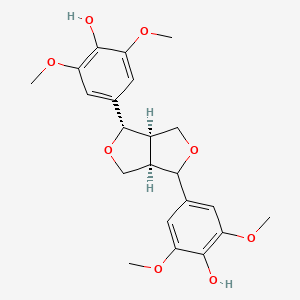

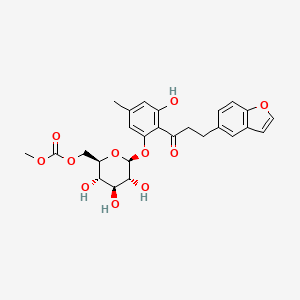
![(S)-N-(3-Dibenzo[1,4]dioxin-2-yl-2-oxo-oxazolidin-5-ylmethyl)-acetamide](/img/structure/B1682861.png)
![N-[4-[(3-chloro-2-methylphenyl)sulfamoyl]phenyl]thiophene-2-sulfonamide](/img/structure/B1682862.png)

![N-(4-phenyl-1,2,5-oxadiazol-3-yl)-2-[4-(propan-2-yl)phenoxy]propanamide](/img/structure/B1682864.png)
